Enhanced Photolytic C–Br Bond Cleavage Efficiency Compared to 2,4-Difluoro Regioisomer
Photolysis experiments demonstrate that 1-bromo-2,6-difluorobenzene undergoes C–Br bond cleavage more readily than its 1-bromo-2,4-difluorobenzene regioisomer under identical conditions [1]. This difference is attributed to the symmetric electron-withdrawing effect of the ortho-fluorine substituents in the 2,6-isomer, which facilitates the homolytic cleavage pathway [1].
| Evidence Dimension | Relative ease of photolytic C–Br bond cleavage |
|---|---|
| Target Compound Data | Qualitatively: Cleavage proceeds more easily (specific yield/rate data not available in public abstract) |
| Comparator Or Baseline | 1-Bromo-2,4-difluorobenzene (CAS 348-57-2): Cleavage proceeds less easily |
| Quantified Difference | Qualitatively: 2,6-isomer > 2,4-isomer in cleavage facility |
| Conditions | Photolysis in acetonitrile; compared with chloro- and iodoarenes [1] |
Why This Matters
For photochemical applications, the 2,6-isomer provides a more labile C–Br bond, enabling faster or more complete photolytic activation compared to the 2,4-isomer, which may be critical in time-sensitive or light-driven synthetic steps.
- [1] Song, Y.-Q., Yuzuri, T., Suezawa, H., Sakakibara, K., Hirota, M., & Nakada, M. (1997). The Photolyses of 2,6- and 2,4-Difluorohalobenzenes. Bulletin of the Chemical Society of Japan, 70(8), 1875–1878. https://doi.org/10.1246/bcsj.70.1875 View Source
